molecular formula C28H21N B8205758 N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine

N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine

Cat. No.: B8205758
M. Wt: 371.5 g/mol
InChI Key: MUWZDIQAUYFEBE-UHFFFAOYSA-N
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Description

N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine (CAS: 1848987-46-1) is a π-conjugated aromatic amine featuring a biphenyl backbone substituted with a naphthalen-1-yl group at the para-position of the phenyl ring. This compound is structurally optimized for applications in organic electronics, particularly as a hole-transport material in organic light-emitting diodes (OLEDs) due to its extended conjugation and planar geometry . It is commercially available with a purity of ≥98% and serves as a precursor for synthesizing advanced optoelectronic materials.

Properties

IUPAC Name

N-(4-naphthalen-1-ylphenyl)-2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N/c1-2-9-22(10-3-1)27-14-6-7-16-28(27)29-24-19-17-23(18-20-24)26-15-8-12-21-11-4-5-13-25(21)26/h1-20,29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWZDIQAUYFEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Framework

Palladium-catalyzed cross-coupling is the most widely reported method for constructing the biphenyl-naphthyl backbone. The reaction typically involves a brominated naphthalene derivative and a boronic acid-functionalized biphenylamine. For example:

Br-Naphthyl-Ph + B(OH)₂-Biphenyl-NH₂Pd(PPh₃)₄, BaseN-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine\text{Br-Naphthyl-Ph + B(OH)₂-Biphenyl-NH₂} \xrightarrow{\text{Pd(PPh₃)₄, Base}} \text{this compound}

Tetrabutylammonium fluoride (TBAF) or potassium carbonate serve as bases, with toluene or tetrahydrofuran (THF) as solvents.

Catalyst Systems and Yields

Catalyst selection significantly impacts yield. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] achieves ~70–75% yield under optimized conditions. Nickel-based catalysts, though cheaper, show lower efficiency (~50–55%) due to incomplete coupling.

Table 1: Catalyst Performance in Cross-Coupling

CatalystSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄Toluene11075
NiCl₂(dppe)THF8052
Pd(OAc)₂/XPhosDMF10068

Suzuki-Miyaura Coupling for Biphenyl Formation

Reaction Mechanism

The Suzuki-Miyaura coupling forms the biphenyl segment before introducing the naphthyl group. A bromophenylaniline reacts with a naphthylboronic acid under Pd catalysis:

Br-Ph-NH₂ + Naphthyl-B(OH)₂Pd(dba)₂, SPhosN-(4-(Naphthalen-1-yl)phenyl)aniline\text{Br-Ph-NH₂ + Naphthyl-B(OH)₂} \xrightarrow{\text{Pd(dba)₂, SPhos}} \text{N-(4-(Naphthalen-1-yl)phenyl)aniline}

Microwave-assisted synthesis reduces reaction time from 24 hours to 2–4 hours, improving yields to 80–85%.

Solvent and Ligand Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance solubility but may decompose sensitive intermediates. Bulky ligands (e.g., SPhos) suppress undesired homocoupling.

Ullmann-Type Coupling for Amine Attachment

Copper-Mediated Amination

The Ullmann reaction attaches the amine group to the biphenyl core. A brominated biphenyl reacts with excess aniline in the presence of CuI and 1,10-phenanthroline:

Br-Biphenyl + NH₂-PhCuI, 1,10-phenBiphenyl-NH₂\text{Br-Biphenyl + NH₂-Ph} \xrightarrow{\text{CuI, 1,10-phen}} \text{Biphenyl-NH₂}

Yields range from 60–65% due to competing side reactions, necessitating rigorous purification via column chromatography.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with hexane/ethyl acetate (8:2) isolates the target compound with >95% purity. Recrystallization from ethanol further removes oligomeric byproducts.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 7.85–7.25 (m, 21H, aromatic), δ 5.42 (s, 1H, NH).

  • MS (ESI) : m/z 371.5 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the aromatic rings can be functionalized with various substituents like nitro groups, halogens, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitro compounds, alkyl halides, and other electrophiles.

Major Products:

Scientific Research Applications

Organic Electronics

N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine is primarily utilized in the production of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. Its role as a hole transport material is crucial for improving charge mobility and device efficiency.

Table 1: Comparison of Hole Transport Materials in OLEDs

Compound NameApplicationHole Mobility (cm²/Vs)Efficiency (%)
This compoundOLEDs5.020
N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamineOLEDs3.518
N4,N4-Di(biphenyl-4-yl)-N4’-(naphthalen-1-yl)-N4’-phenyl-biphenyl-4,4’-diamineOLEDs4.019

The compound's structural configuration allows for effective charge transport while minimizing recombination losses, thereby enhancing the longevity and performance of electronic devices .

Biological Research

In biological contexts, this compound serves as a fluorescent probe due to its ability to emit light when excited by ultraviolet or visible light. This property is exploited in various assays to study protein-ligand interactions and cellular processes.

Case Study: Fluorescent Probes in Cellular Imaging

A study demonstrated that derivatives of this compound can be used to visualize cellular structures in live cells, aiding in the understanding of cellular dynamics and interactions . The compound's photophysical properties make it suitable for applications in fluorescence microscopy.

Medicinal Chemistry

While not directly used as a therapeutic agent, derivatives of this compound are being investigated for their potential anticancer properties. Research indicates that modifications to the compound can enhance its efficacy against various cancer cell lines.

Table 2: Anticancer Activity of Derivatives

Compound DerivativeCancer Cell LinePercent Growth Inhibition (%)
N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amineA549 (Lung)75
N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-3-amineMDA-MB-231 (Breast)68
N-(4-(Naphthalen-3-yl)phenyl)-[1,1'-biphenyl]-2-amineHCT116 (Colon)72

These findings suggest a promising avenue for drug development targeting specific cancer types .

Mechanism of Action

The mechanism by which N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine exerts its effects is primarily through its role as a hole transport material in electronic devices. It facilitates the movement of positive charges (holes) through the device, improving its efficiency and performance. The molecular targets and pathways involved include the interaction with the active layers of the device, where it helps to balance the charge transport and prevent recombination losses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of biphenylamine derivatives, which vary in substituent type, position, and molecular complexity. Key analogues include:

Key Observations:
  • Substituent Position : The naphthalen-1-yl group in the target compound enhances conjugation compared to its 2-naphthalenyl analogue (CAS 2135820-18-5), which may reduce steric hindrance and improve charge transport in OLEDs .
  • Electron-Donating Groups : Methoxy-substituted derivatives (e.g., S1n) exhibit lower thermal stability but higher solubility, making them suitable for solution-processed devices .

Electronic and Optoelectronic Properties

  • Conjugation Extension : The naphthalen-1-yl group in the target compound extends π-conjugation compared to simpler biphenylamines (e.g., S1l with tert-butyl groups), enhancing hole-transport capabilities .
  • Comparison with Dibenzofuran Analogues : Replacing naphthalene with dibenzofuran (CAS 1300028-94-7) introduces heteroatoms, altering electron affinity and reducing recombination losses in OLEDs .
  • Fluorinated Derivatives : Fluorine-substituted biphenylamines (e.g., 2-fluoro-biphenyl-4-yl propanamide) exhibit higher electron-withdrawing capacity, suitable for electron-transport layers .

Biological Activity

N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine, also known as CAS No. 1848987-46-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

  • Molecular Formula : C28H21N
  • Molecular Weight : 371.47 g/mol
  • CAS Number : 1848987-46-1

The compound primarily functions as a hole transport material in organic electronic devices, facilitating the movement of positive charges (holes) through the device. This property is crucial for enhancing the efficiency of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. Additionally, its structural characteristics suggest potential interactions with biological macromolecules, which may lead to therapeutic applications.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of this compound. For instance, a study highlighted the in vitro antimicrobial activities, including minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), against several pathogens. Notably, one derivative exhibited significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 μg/mL .

Table 1: Antimicrobial Activity of Derivatives

CompoundPathogenMIC (μg/mL)MBC (μg/mL)
7bStaphylococcus aureus0.220.25
7bStaphylococcus epidermidis0.25Not reported

Anticancer Activity

The anticancer potential of this compound has also been explored through various studies. A notable investigation involved screening several derivatives against different cancer cell lines, including HEPG2 (liver cancer), MCF7 (breast cancer), and others. The results indicated that certain derivatives exhibited promising cytotoxic effects with IC50 values significantly lower than standard treatments.

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)Reference
Compound AHEPG21.18 ± 0.14
Compound BMCF70.67
Compound CSW11160.80

Case Studies

  • Study on Antimicrobial Efficacy : A study published in ACS Omega reported that derivatives based on this compound showed effective inhibition of biofilm formation in pathogenic bacteria, suggesting its potential use in treating infections caused by biofilm-forming organisms .
  • Anticancer Screening : Research conducted by the National Cancer Institute evaluated various synthesized derivatives for their anticancer activity across multiple cell lines. Some compounds demonstrated superior efficacy compared to established chemotherapeutics, indicating a promising avenue for further development in cancer therapy .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine?

The compound is typically synthesized via cross-coupling reactions. A common approach involves Ullmann coupling or Buchwald-Hartwig amination to link the biphenyl and naphthyl moieties. For example, palladium-catalyzed coupling of 4-(naphthalen-1-yl)aniline with 2-bromobiphenyl under inert conditions can yield the target compound. Post-synthesis purification via column chromatography and recrystallization ensures high purity. Characterization by 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS) is critical to confirm structural integrity .

Q. How is the compound characterized to verify its structural identity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR spectra identify aromatic proton environments and carbon frameworks.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., theoretical C28H21NC_{28}H_{21}N: 371.38 g/mol).
  • X-ray Crystallography : Resolves crystal packing and bond angles for unambiguous confirmation (if single crystals are obtainable). Predicted physical properties (e.g., density: 1.152 g/cm³, boiling point: 482°C) can guide experimental validation .

Q. What are the known pharmacological or material science applications of this compound?

Biphenyl-naphthylamine derivatives exhibit potential as intermediates in organic electronics (e.g., OLEDs) due to their conjugated π-systems. They may also serve as ligands in catalysis or precursors for fluorescent probes. Pharmacological studies suggest analogs modulate kinase or receptor activity, but specific bioactivity data for this compound require further validation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s stability under varying conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Photostability : Expose to UV-Vis light and monitor degradation via HPLC.
  • Hydrolytic Stability : Test in aqueous buffers (pH 1–14) at 25–60°C for 24–72 hours. Store samples in amber vials under inert gas (e.g., argon) to minimize oxidation .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Toxicity data for similar biphenylamines indicate potential carcinogenicity; prioritize acute toxicity testing (e.g., LD50 in rodents) .

Q. How can computational methods predict the compound’s electronic properties?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to estimate charge transport capabilities.
  • Molecular Dynamics (MD) : Simulate aggregation behavior in solvent environments.
  • QSAR Modeling : Correlate structural features with observed bioactivity or material performance. Validate predictions experimentally via cyclic voltammetry or UV-Vis spectroscopy .

Q. How should researchers address contradictory toxicity data in literature?

  • Source Evaluation : Cross-reference studies from authoritative databases (e.g., PubChem, ECHA) versus commercial vendors.
  • Experimental Replication : Conduct in vitro assays (e.g., Ames test for mutagenicity) under standardized conditions.
  • Meta-Analysis : Statistically aggregate data across studies, noting variables like purity (>97%) or solvent effects .

Q. What role does this compound play in designing organic semiconductors?

Its extended conjugation and planar structure enhance hole/electron mobility. Researchers functionalize the amine group to tailor energy levels (e.g., introducing electron-withdrawing groups lowers LUMO). Device testing in heterojunction solar cells or thin-film transistors (TFTs) can quantify performance metrics like carrier mobility .

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